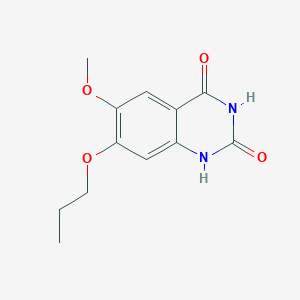
3,4-Dichloro-2-(difluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dicloro-2-(difluorometil)quinolina es un compuesto químico con la fórmula molecular C10H5Cl2F2N y un peso molecular de 248.06 g/mol . Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto se caracteriza por la presencia de dos átomos de cloro y dos átomos de flúor unidos al anillo de quinolina, lo que lo convierte en una molécula única e interesante para diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4-Dicloro-2-(difluorometil)quinolina generalmente implica la reacción de materiales de partida apropiados en condiciones específicas. Un método común involucra la cloración de 2-(difluorometil)quinolina usando gas cloro o un agente clorante como el cloruro de tionilo. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o cloroformo a una temperatura controlada para asegurar la introducción selectiva de átomos de cloro en las posiciones deseadas en el anillo de quinolina .
Métodos de Producción Industrial
La producción industrial de 3,4-Dicloro-2-(difluorometil)quinolina puede implicar procesos de cloración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la destilación y la recristalización, mejora aún más la calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4-Dicloro-2-(difluorometil)quinolina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro y flúor en el anillo de quinolina pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.
Reacciones de Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de diferentes derivados con propiedades químicas alteradas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones generalmente se llevan a cabo en solventes polares como dimetilsulfóxido o acetonitrilo a temperaturas elevadas.
Reacciones de Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reacciones de Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio en solventes apróticos como tetrahidrofurano.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de quinolina con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de óxidos de quinolina o compuestos de quinolina reducidos .
Aplicaciones Científicas De Investigación
3,4-Dicloro-2-(difluorometil)quinolina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3,4-Dicloro-2-(difluorometil)quinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el crecimiento microbiano, exhibiendo así propiedades antimicrobianas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
2-(Difluorometil)quinolina: Carece de los átomos de cloro presentes en 3,4-Dicloro-2-(difluorometil)quinolina.
3,4-Dicloroquinolina: No tiene el grupo difluorometil.
2-Cloro-3,4-difluoroquinolina: Contiene átomos de flúor en lugar de cloro en diferentes posiciones.
Unicidad
3,4-Dicloro-2-(difluorometil)quinolina es única debido a la presencia de átomos de cloro y flúor en el anillo de quinolina. Esta combinación de sustituyentes imparte propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C10H5Cl2F2N |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,10H |
Clave InChI |
BCSPYTKHJYGSPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


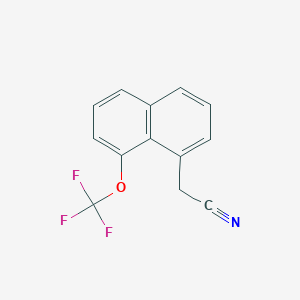
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
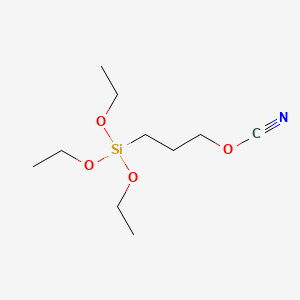

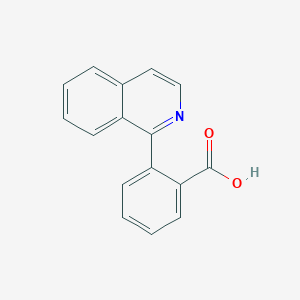

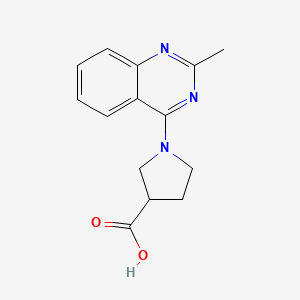
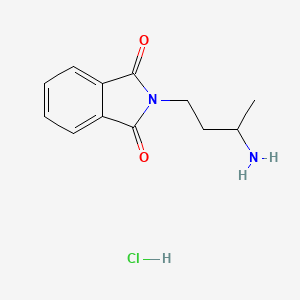
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

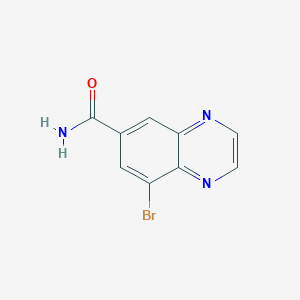
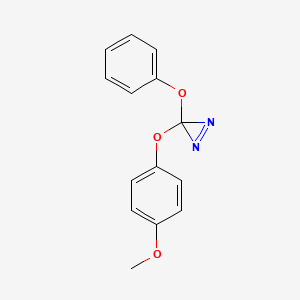
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
